6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
CAS No.:
Cat. No.: VC17960795
Molecular Formula: C23H29ClN2O4
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H29ClN2O4 |
---|---|
Molecular Weight | 432.9 g/mol |
IUPAC Name | 6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Standard InChI | InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H |
Standard InChI Key | SJFAFKDBWNFBCC-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a hexanoic acid backbone substituted at the second carbon with an Fmoc-protected amino group and at the sixth carbon with a dimethylamino group. The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] serves as a temporary protecting group for the α-amino group, while the ε-amino group of lysine is permanently modified with two methyl groups. The hydrochloride counterion stabilizes the protonated amine, improving crystallinity and solubility in polar solvents .
Table 1: Key Structural and Physical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₂₃H₂₉ClN₂O₄ |
Molecular Weight | 432.9 g/mol |
IUPAC Name | (2S)-6-(Dimethylamino)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]hexanoic acid hydrochloride |
SMILES | CN(C)CCCCC@@HNC(=O)OCC₁C₂=CC=CC=C₂C₃=CC=CC=C₁₃.Cl |
Solubility | Soluble in DMF, DMSO, and aqueous buffers (pH-dependent) |
Storage Conditions | 2–8°C, protected from light and moisture |
The stereochemistry at the second carbon (S-configuration) ensures compatibility with natural L-amino acids in peptide chains. The fluorenyl moiety provides UV detectability (λmax ≈ 265 nm), aiding in synthesis monitoring via HPLC .
Spectroscopic and Chromatographic Characterization
-
NMR: The ¹H NMR spectrum exhibits characteristic signals for the fluorenyl protons (δ 7.2–7.8 ppm), methyl groups on the dimethylamino moiety (δ 2.2–2.4 ppm), and the α-proton (δ 4.3–4.5 ppm).
-
Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ ion at m/z 433.2 for the free base, with the hydrochloride adduct appearing at m/z 469.1 .
-
HPLC Retention: Reversed-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) yields a retention time of 12–14 minutes under gradient elution .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Fmoc-Lys(Me)₂-OH·HCl involves sequential modifications of lysine:
-
ε-Amino Methylation: L-2-Amino-6-bromohexanoic acid intermediates are treated with dimethylamine under nucleophilic substitution conditions to install the dimethylamino group .
-
α-Amino Fmoc Protection: The α-amino group is shielded using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .
-
Salt Formation: The free base is converted to the hydrochloride salt via treatment with HCl in diethyl ether, enhancing stability and handling properties.
Key Reaction:
Industrial-Scale Production
Manufacturers like Vulcanchem optimize the process by:
-
Using malonate derivatives to streamline bromohexanoic acid synthesis .
-
Employing continuous-flow reactors for Fmoc protection to reduce reaction times .
-
Implementing quality control via in-line HPLC to ensure >98% purity.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Me)₂-OH·HCl is widely used in Fmoc/tBu SPPS due to:
-
Orthogonal Protection: The Fmoc group is cleaved with 20% piperidine in DMF, leaving the dimethylamino group intact .
-
Improved Solubility: The hydrochloride salt prevents aggregation during coupling steps, critical for long peptides .
-
Side-Chain Stability: Methylated lysine resists side reactions during acidic cleavage (e.g., with TFA), preserving peptide integrity .
Enzyme Resistance in Therapeutic Peptides
Incorporating N(ε)-dimethyllysine confers resistance to proteolytic degradation:
-
Trypsin Avoidance: Methylation blocks recognition by trypsin’s S1 pocket, increasing plasma half-life .
-
Case Study: Peptides containing Fmoc-Lys(Me)₂-OH·HCl showed 3-fold higher stability in human serum compared to unmethylated analogs .
Biochemical and Pharmacological Insights
Role in Post-Translational Modification (PTM) Studies
Methylated lysine residues mimic natural PTMs, enabling:
-
Histone Mimicry: Synthetic histones with N(ε)-dimethyllysine are used to study epigenetic regulation .
-
Kinase Substrate Design: Methylation modulates protein-protein interactions in signaling pathways .
Pharmacokinetic Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume